molecular formula C9H19N B1455276 (2,3-Dimethylcyclohexyl)methanamine CAS No. 1339914-30-5

(2,3-Dimethylcyclohexyl)methanamine

Cat. No. B1455276
M. Wt: 141.25 g/mol
InChI Key: JYOFDIXJDYSDII-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “(2,3-Dimethylcyclohexyl)methanamine” is 1S/C9H19N/c1-7-4-3-5-9(6-10)8(7)2/h7-9H,3-6,10H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

“(2,3-Dimethylcyclohexyl)methanamine” is a base and a reducing agent . It reacts violently with strong oxidizing agents and acids, and it attacks copper and copper compounds . It also reacts with hypochlorites to give N-chloroamines, some of which are explosives when isolated .


Physical And Chemical Properties Analysis

“(2,3-Dimethylcyclohexyl)methanamine” is a liquid at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Novel Compound Synthesis : A novel 1,3-Dithiolane compound was synthesized using a condensation reaction, showcasing the potential for creating new molecules with (2,3-Dimethylcyclohexyl)methanamine or its derivatives (Zhai Zhi-we, 2014). This exemplifies the chemical's utility in synthesizing novel compounds with potential applications in material science or pharmaceuticals.

Catalytic and Chemical Reactions

  • Surface-Catalyzed Reactions : Research into surface-catalyzed reactions between gases demonstrated the formation of active-site imines, hinting at the role (2,3-Dimethylcyclohexyl)methanamine could play in catalytic processes (L. Mascavage, P. Sonnet, D. R. Dalton, 2006). Such reactions are crucial in developing industrial processes and synthesizing complex molecules.

Anticancer Activity

  • Anticancer Research : New palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands showed significant anticancer activity, demonstrating the potential medical applications of compounds related to (2,3-Dimethylcyclohexyl)methanamine (S. Mbugua et al., 2020). This suggests avenues for drug development and cancer therapy research.

Functional Models for Enzymes

  • Modeling Methane Monooxygenases : Diiron(III) complexes were investigated as models for methane monooxygenases, emphasizing (2,3-Dimethylcyclohexyl)methanamine's potential in studying enzyme mimics for understanding biological processes and designing novel catalysts (M. Sankaralingam, M. Palaniandavar, 2014).

Organic Synthesis

  • Friedel–Crafts Amidoalkylation : The catalyzed Friedel–Crafts amidoalkylation reaction for the synthesis of 3-indolyl methanamine derivatives underscores the role compounds like (2,3-Dimethylcyclohexyl)methanamine could play in organic synthesis, offering pathways to novel organic compounds with broad applications (Beilei Wang et al., 2011).

Safety And Hazards

“(2,3-Dimethylcyclohexyl)methanamine” is a base and a reducing agent . It reacts violently with strong oxidizing agents and acids, and it attacks copper and copper compounds . It also reacts with hypochlorites to give N-chloroamines, some of which are explosives when isolated .

properties

IUPAC Name

(2,3-dimethylcyclohexyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-7-4-3-5-9(6-10)8(7)2/h7-9H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOFDIXJDYSDII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dimethylcyclohexyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3-Dimethylcyclohexyl)methanamine
Reactant of Route 2
(2,3-Dimethylcyclohexyl)methanamine
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(2,3-Dimethylcyclohexyl)methanamine
Reactant of Route 4
(2,3-Dimethylcyclohexyl)methanamine
Reactant of Route 5
(2,3-Dimethylcyclohexyl)methanamine
Reactant of Route 6
(2,3-Dimethylcyclohexyl)methanamine

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